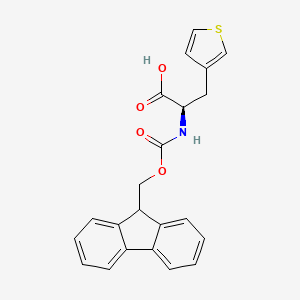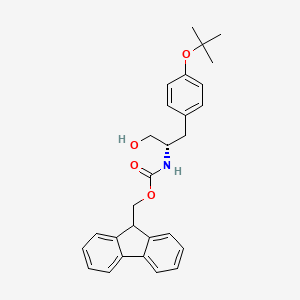
Arg-Trp
Übersicht
Beschreibung
Arg-Trp is a dipeptide composed of arginine and tryptophan . It has been found that analogues of Arg-Trp-octyl ester show antibacterial activity . The Arg194Trp polymorphism in the XRCC1 gene has been associated with an increased risk of cancer .
Synthesis Analysis
Arg-Trp peptides have been synthesized for various studies. For instance, a library of Arg-rich ultra-short cationic antimicrobial lipopeptides (USCLs), based on the Arg-X-Trp-Arg-NH2 peptide moiety conjugated with a fatty acid, was designed to investigate their antibacterial potential . Another study synthesized the decapeptide Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly, which corresponds to the sequence of ACTH 1–10 .
Molecular Structure Analysis
The molecular weight of Arg-Trp is 360.41 and its formula is C17H24N6O3 . The structure of Arg-Trp and other Trp- and Arg-rich antimicrobial peptides have been examined in several studies .
Physical And Chemical Properties Analysis
Arg-Trp is a dipeptide composed of arginine and tryptophan . The indole ring of Trp absorbs strongly in the near-ultraviolet wavelength of the spectrum, with an absorption maximum at 280 nm .
Wissenschaftliche Forschungsanwendungen
Obesity Management
Arg-Trp plays a significant role in obesity management. It has been found that egg-derived peptides, including Arg-Trp, are important in insulin secretion and sensitivity, oxidative stress, and inflammation, suggesting their potential involvement in obesity management . In a study, it was found that Arg-Trp prevented weight gain, decreased glucose, low-density lipoprotein (LDL), malonaldehyde, triglycerides, total cholesterol (TC), and leptin levels, and increased the concentration of adiponectin .
Bone Health Therapeutics
Arg-Trp has shown potential as a nutraceutical intervention in osteoporosis. It has been found to inhibit osteoclastogenesis (the process of bone cell destruction) and promote osteogenesis (the formation of new bone cells) in mouse macrophage RAW 264.7 and MC3T3-E1 cells . This suggests that Arg-Trp could be a novel therapeutic for maintaining bone health and treating bone disorders such as osteoporosis .
Treatment of Respiratory Diseases
Arg-Trp may have applications in the treatment of various human diseases like bronchial asthma and chronic obstructive pulmonary disease (COPD) . This tripeptide is suggested to be a potential agonist of β2AR, a receptor involved in the relaxation of smooth muscle in the lung, which could help in the management of these respiratory conditions .
Antimicrobial Activity
Arg-Trp has shown potential in improving the activity of Trp-rich antimicrobial peptides . This could have significant implications in the development of new antimicrobial agents, particularly in the context of increasing antibiotic resistance .
Lipid Deposition Reduction
Arg-Trp has been found to reduce lipid deposition, which is the accumulation of fats within cells . This could have potential applications in the treatment of conditions associated with excessive lipid accumulation, such as fatty liver disease and certain types of heart disease .
Gut Microbiota Reprogramming
Arg-Trp has been found to reprogram gut microbiota . This could have significant implications for gut health, as the gut microbiota plays a crucial role in digestion, immune function, and overall health .
Wirkmechanismus
Target of Action
Arginine-Tryptophan (Arg-Trp) is a dipeptide that primarily targets bacterial cell membranes . It is part of a larger class of molecules known as antimicrobial peptides, which are known for their broad-spectrum activity against bacteria, fungi, and viruses . The primary targets of Arg-Trp are the negatively charged components of bacterial cell membranes .
Mode of Action
Arg-Trp interacts with its targets through a variety of noncovalent interactions. The unique physico-chemical properties of tryptophan allow it to insert into biological membranes . This particular geometry allows the guanidinium moiety of Arginine to form hydrogen bonds while interacting with Tryptophan through cation–π interactions . These interactions lead to perturbation of bacterial cell membranes, resulting in leakage of intravesicular contents .
Biochemical Pathways
The action of Arg-Trp affects several biochemical pathways. In the context of immune response, Arg-Trp catabolizing enzymes Arg1 and IDO1 reduce hyperinflammation by an immunosuppressive effect via either Arginine starvation (for Arg1) or via the immunoregulatory activity of the Tryptophan-derived metabolites Kyn (for IDO1) . Additionally, Tryptophan is essential for protein synthesis and is a precursor to auxin growth hormones, alkaloids, niacin (vitamin B3), and anti-herbivory metabolites like indole glucosinolates .
Pharmacokinetics
Similar antimicrobial peptides have been shown to exhibit remarkable plasma stability and very good aqueous solubility, while their metabolic stability was found to be moderate to low .
Result of Action
The molecular and cellular effects of Arg-Trp’s action primarily involve the disruption of bacterial cell membranes, leading to a significant decrease in bacterial viability . This disruption is caused by the peptide’s interaction with the membrane, leading to visible cell surface alterations .
Action Environment
The action, efficacy, and stability of Arg-Trp can be influenced by environmental factors. For instance, the presence of negatively charged components in the bacterial cell membrane environment enhances the peptide’s antimicrobial activity . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADCERNTBWTXFV-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426569 | |
| Record name | (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Arg-Trp | |
CAS RN |
25615-38-7 | |
| Record name | (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




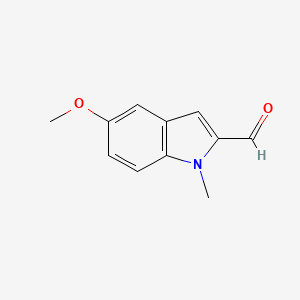

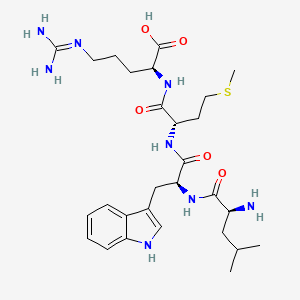
![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)
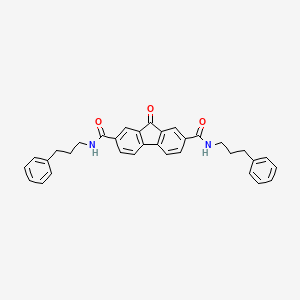
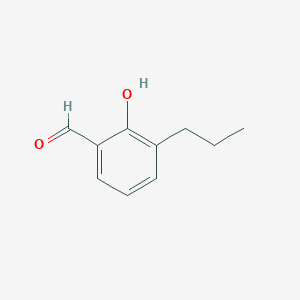


![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

